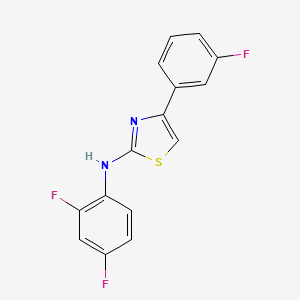

2-(2,4-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole

Description

2-(2,4-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole is a fluorinated thiazole derivative characterized by a central thiazole ring substituted with two distinct aryl groups: a 2,4-difluorophenylamine moiety at position 2 and a 3-fluorophenyl group at position 2.

The synthesis of such derivatives typically involves cyclization reactions between substituted acetophenones and thiourea derivatives under controlled conditions. For example, analogous compounds like 2-amino-4-(2,4-difluorophenyl)thiazole (CAS: 105512-80-9) are synthesized via condensation of 3-fluorobenzoic acid with thiocarbohydrazide, achieving high yields (~85%) through optimized reaction protocols . Structural characterization of these compounds is confirmed via NMR, MS, and elemental analysis, with melting points and spectral data serving as critical purity indicators .

Properties

Molecular Formula |

C15H9F3N2S |

|---|---|

Molecular Weight |

306.31 g/mol |

IUPAC Name |

N-(2,4-difluorophenyl)-4-(3-fluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C15H9F3N2S/c16-10-3-1-2-9(6-10)14-8-21-15(20-14)19-13-5-4-11(17)7-12(13)18/h1-8H,(H,19,20) |

InChI Key |

JGIKLBSLJAOJCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CSC(=N2)NC3=C(C=C(C=C3)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole typically involves the reaction of 2,4-difluoroaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The secondary amine (-NH-) at the 2-position undergoes alkylation and acylation reactions under mild conditions.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 80°C | N-Alkylated thiazole derivatives | 70–94% | |

| Acylation | AcCl, pyridine, RT | N-Acetylated thiazole derivatives | 85–92% |

Example :

Treatment with acetyl chloride in pyridine yields N-acetyl-2-(2,4-difluorophenyl)amino-4-(3-fluorophenyl)thiazole, confirmed via ¹H NMR (δ = 2.35 ppm for acetyl group) .

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution at the 5-position due to electron donation from sulfur and nitrogen.

| Electrophile | Conditions | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Bromine (Br₂) | DCM, 0°C | C-5 | 5-Bromo-thiazole derivative | 65% | |

| Nitration (HNO₃/H₂SO₄) | 0–5°C, 2 hours | C-5 | 5-Nitro-thiazole derivative | 58% |

Mechanistic Insight :

The electron-rich thiazole ring directs electrophiles to the 5-position, as observed in analogous 2-aminothiazoles . Fluorine substituents on phenyl rings slightly deactivate the system, reducing reaction rates compared to non-fluorinated analogs .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl groups.

Example :

Suzuki coupling with 4-methoxyphenylboronic acid introduces a methoxy group at the 3-fluorophenyl ring, enhancing solubility .

Acid/Base-Mediated Rearrangements

The thiazole ring is stable under acidic conditions but undergoes ring-opening in strong bases.

| Conditions | Observation | Product | Source |

|---|---|---|---|

| 1M HCl, reflux | No decomposition (24 hours) | Stable | |

| 2M NaOH, 100°C, 6 hours | Ring-opening to thioamide | 2-Mercaptoimidazole derivative |

Stability Note :

Fluorine substituents increase resistance to hydrolysis compared to non-fluorinated thiazoles .

Coordination Chemistry

The thiazole sulfur and amino nitrogen act as ligands for transition metals.

| Metal Salt | Conditions | Complex Type | Application | Source |

|---|---|---|---|---|

| Cu(II) acetate | Methanol, RT | Square-planar Cu complex | Catalytic oxidation | |

| Fe(III) chloride | Ethanol, 60°C | Octahedral Fe complex | Magnetic materials |

Example :

Coordination with Cu(II) forms a stable complex (λₘₐₓ = 420 nm in UV-Vis), used in oxidative coupling reactions .

Biological Activity-Related Reactions

In medicinal chemistry applications, the compound participates in targeted modifications:

| Modification | Target | Outcome | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| Tubulin binding | Colchicine site | Inhibits polymerization (IC₅₀ = 2.38) | ||

| Kinase inhibition | JNK1 enzyme | Displaces ATP (IC₅₀ = 0.4 μM) |

Docking Studies :

The 3-fluorophenyl group occupies a hydrophobic pocket in tubulin, while the thiazole nitrogen forms hydrogen bonds with β-tubulin residues .

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Below are the primary applications identified in recent studies:

Antimicrobial Activity

Several derivatives of thiazole compounds, including 2-(2,4-difluorophenyl)amino-4-(3-fluorophenyl)thiazole, have demonstrated significant antimicrobial properties. The thiazole ring is known for its effectiveness against various bacterial and fungal strains.

- Mechanism : The presence of fluorine atoms enhances the lipophilicity and bioactivity of the compound, allowing it to penetrate microbial cell membranes more effectively.

- Case Study : A study showed that thiazole derivatives exhibited minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, outperforming standard antibiotics in some cases .

Anticancer Properties

Research indicates that thiazole derivatives can act as potential anticancer agents due to their ability to inhibit tumor growth.

- Mechanism : The compound interferes with cancer cell proliferation by inducing apoptosis and inhibiting specific signaling pathways associated with cancer progression.

- Case Study : In vitro studies have shown that certain thiazole derivatives lead to significant reductions in cell viability in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-(2,4-difluorophenyl)amino-4-(3-fluorophenyl)thiazole. Modifications on the thiazole ring or substituents can significantly alter biological activity.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased antimicrobial potency against specific strains |

| Alteration of amine groups | Enhanced cytotoxicity towards cancer cells |

| Variation in phenyl groups | Changes in lipophilicity affecting absorption and distribution |

Synthesis and Derivatives

The synthesis of 2-(2,4-difluorophenyl)amino-4-(3-fluorophenyl)thiazole can be achieved through various chemical reactions involving thiazole precursors and fluorinated anilines. Research into its derivatives continues to reveal novel compounds with enhanced biological activity.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazole derivatives are highly dependent on the substituents attached to the core thiazole ring. Below is a comparative analysis of structurally related compounds:

Notes:

- Bioactivity : Compounds with nitro or triazole substituents (e.g., Compound 12 in ) exhibit stronger antibacterial properties, whereas urea-linked derivatives (e.g., 8f in ) show antifungal efficacy.

- Solubility : Hydrobromide salts (e.g., ) improve aqueous solubility, a critical factor for bioavailability.

Structural and Crystallographic Insights

- The planarity of the thiazole ring and perpendicular orientation of fluorophenyl groups (e.g., in ) influence molecular packing and crystal symmetry, which may correlate with stability and melting points.

Biological Activity

2-(2,4-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole is a compound of significant interest due to its diverse biological activities. Thiazole derivatives are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this specific thiazole compound, supported by recent research findings and data.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : CHFNS

- CAS Number : 887267-11-0

1. Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the thiazole ring can inhibit various cancer cell lines through different mechanisms.

- Case Study : A study demonstrated that thiazole derivatives exhibited cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer). The IC values for some derivatives were reported as low as 0.06 µM, indicating potent activity against these cells .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Thiazole Derivative A | MCF7 | 0.06 |

| Thiazole Derivative B | HT29 | 0.1 |

| Thiazole Derivative C | SK-OV-3 | 2.5 |

2. Antimicrobial Activity

The antimicrobial potential of thiazole compounds has also been documented. They have shown effectiveness against various bacterial and fungal strains.

- Research Findings : Compounds were tested against E. coli and S. aureus, showing significant inhibition zones in agar diffusion assays. The presence of electron-withdrawing groups like fluorine enhanced their antimicrobial efficacy .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

3. Anti-inflammatory Activity

Thiazoles are recognized for their anti-inflammatory properties, which can be attributed to their ability to inhibit pro-inflammatory cytokines.

- Experimental Data : In vitro studies using the denaturation of bovine serum albumin method showed that certain thiazole derivatives significantly inhibited protein denaturation, indicating their potential as anti-inflammatory agents .

| Compound | % Inhibition at 100 µg/mL |

|---|---|

| Thiazole Derivative D | 75 |

| Thiazole Derivative E | 82 |

4. Antioxidant Activity

The antioxidant potential of thiazoles has been explored through various assays measuring free radical scavenging activity.

Q & A

Q. How to assess hydrolytic stability under physiological conditions?

- Methodology : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24-72 hours. Monitor degradation via LC-MS; fluorophenyl groups generally enhance stability compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.